![molecular formula C28H23N3O3S2 B2756053 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361469-65-0](/img/structure/B2756053.png)

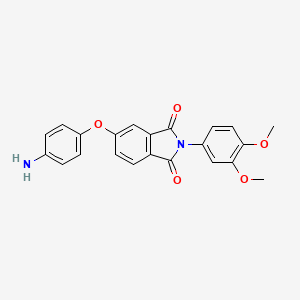

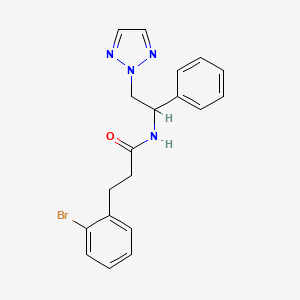

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound with the linear formula C25H18N4O5S . It’s part of a class of compounds known as benzothiazoles, which have been found to have significant anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The protocol for the synthesis of 2-phenylbenzothiazole derivatives involves the use of 2-aminothiophenol and aromatic aldehydes .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, the formal acylation of benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity in Cardiac Research

The synthesis and investigation of N-substituted imidazolylbenzamides, including compounds with structural similarities to N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide, have shown promising results in cardiac electrophysiological studies. These compounds exhibit potency comparable to sematilide, a selective class III agent, indicating potential applications in the treatment of reentrant arrhythmias. This underscores the potential of benzothiazole sulfonamide derivatives in developing new therapeutics for cardiac arrhythmias (Morgan et al., 1990).

Antimalarial and Antiviral Potential

Research exploring the reactivity of N-(phenylsulfonyl)acetamide derivatives, including those containing benzothiazole moieties, has demonstrated significant in vitro antimalarial activity. These findings suggest a promising avenue for developing new treatments for malaria, highlighting the versatility of benzothiazole sulfonamide derivatives in addressing global health challenges. Additionally, the theoretical and computational analyses of these compounds further support their potential utility in designing drugs with effective antimalarial properties (Fahim & Ismael, 2021).

Anticancer Research

The synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole has been explored for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds, including variations of this compound, offer a broad spectrum of biological and pharmacological effects, indicating their potential in anticancer research (Patel et al., 2009).

Anticonvulsant Properties

Benzothiazole coupled sulfonamide derivatives have been synthesized and evaluated for their anticonvulsant activity, showcasing the therapeutic potential of benzothiazole derivatives in neurological disorders. This research provides a foundation for further exploration into the use of sulfonamide derivatives in treating convulsive disorders, emphasizing the importance of chemical modifications in enhancing biological activity (Khokra et al., 2019).

Antibacterial Applications

The synthesis and antibacterial activities of benzothiazole derivatives of sulphonamides demonstrate the antimicrobial potential of these compounds. This research highlights the relevance of benzothiazole sulfonamide derivatives in developing new antibacterial agents, particularly in addressing resistant strains of bacteria (Ikpa et al., 2020).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H23N3O3S2/c1-18-7-14-22(15-8-18)36(33,34)31-24-6-4-3-5-23(24)27(32)29-21-12-10-20(11-13-21)28-30-25-16-9-19(2)17-26(25)35-28/h3-17,31H,1-2H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMXHJKKSNPQOSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride](/img/structure/B2755974.png)

![1-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}pyrrolidine](/img/structure/B2755982.png)

![3-chloro-5-methyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2755984.png)

![4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2755989.png)

![N-[(2Z)-5-acetyl-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxyquinoline-3-carboxamide](/img/structure/B2755990.png)

![2,3-Dimethyl-1-phenyl-4-({[(2-phenylethyl)amino]thioxomethyl}amino)-3-pyrazoli n-5-one](/img/structure/B2755991.png)